Product packaging for N,N'-bis(2-hydroxyphenyl)ethanediamide(Cat. No.:CAS No. 19532-73-1)

N,N'-bis(2-hydroxyphenyl)ethanediamide

Cat. No.: B097905
CAS No.: 19532-73-1
M. Wt: 272.26 g/mol
InChI Key: SKLVOJWBZJWSEN-UHFFFAOYSA-N
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Description

Structural Context and Significance within Amide and Phenolic Ligand Systems

N,N'-bis(2-hydroxyphenyl)ethanediamide is characterized by a central ethanediamide (also known as oxalamide) core, flanked by two 2-hydroxyphenyl (catechol) moieties. This unique arrangement of functional groups imparts significant potential for its application as a multidentate ligand. The amide groups, with their nitrogen and oxygen atoms, and the phenolic hydroxyl groups can all serve as potential coordination sites for metal ions.

The ethanediamide bridge offers a degree of rotational flexibility, allowing the two hydroxyphenyl groups to orient themselves in various conformations. This conformational flexibility is a key determinant in the types of metal complexes that can be formed. The molecule can adopt a planar or a more twisted geometry depending on the steric and electronic requirements of the coordinating metal ion.

The presence of both amide and phenolic groups allows for the formation of stable chelate rings with metal ions, a desirable feature in coordination chemistry. The deprotonation of the phenolic hydroxyl groups creates anionic oxygen donors, which typically form strong coordinate bonds with metal centers. The amide groups can coordinate through either the nitrogen or the oxygen atoms, providing further versatility in its coordination modes. This combination of hard (oxygen) and borderline (nitrogen) donor atoms allows this compound to coordinate with a wide range of transition metals and other metal ions.

The structural integrity and coordination potential of this compound can be inferred from studies on analogous compounds. For instance, research on N,N′-bis(2-acetylphenyl)ethanediamide has revealed that the molecule often adopts a trans conformation in the solid state, with intramolecular hydrogen bonding playing a significant role in stabilizing its structure. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number19532-73-1
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
IUPAC NameThis compound
SynonymsN,N'-Bis-(2-hydroxy-phenyl)-oxalamide, 2,2'-dihydroxyoxanilide

Historical Perspective and Early Research on Related Ethanediamide and Schiff Base Ligand Frameworks

The development of ligands based on ethanediamide and related structures has a rich history in coordination chemistry. Oxalamide compounds have long been recognized for their ability to form stable complexes with a variety of metal ions. researchgate.net Early research in this area focused on understanding the fundamental coordination behavior of these ligands and exploring the properties of the resulting metal complexes.

The broader class of Schiff base ligands, which are structurally related to the title compound through the presence of nitrogen and phenolic donor groups, has an even longer history. The first Schiff base was synthesized by Hugo Schiff in 1864. These compounds, formed by the condensation of a primary amine and an aldehyde or ketone, have been extensively studied for their versatile coordination chemistry and their wide range of applications in catalysis, materials science, and biological systems.

The incorporation of phenolic groups into these ligand frameworks was a significant advancement, as it introduced hard oxygen donor atoms that could form strong bonds with metal ions and participate in proton-coupled electron transfer processes. This led to the development of a vast library of "privileged ligands" capable of stabilizing metal ions in various oxidation states and geometries. Research into phenolic Schiff bases has demonstrated their utility in mimicking the active sites of metalloenzymes and in the development of catalysts for a variety of organic transformations.

Overview of Potential Research Trajectories for this compound

The unique structural features of this compound suggest several promising avenues for future research. Its ability to act as a multidentate ligand makes it a prime candidate for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis. The presence of both hydrogen bond donors and acceptors in the molecule could also be exploited in the design of supramolecular assemblies with interesting topologies and properties.

Furthermore, the combination of redox-active phenolic moieties and a flexible diamide (B1670390) linker suggests that metal complexes of this compound could exhibit interesting electrochemical and catalytic properties. For instance, they could be investigated as catalysts for oxidation reactions, where the phenolic groups could mediate electron transfer processes. The study of the magnetic properties of polynuclear complexes incorporating this ligand could also be a fruitful area of research.

The functionalization of the phenyl rings of this compound could lead to the development of new ligands with tailored properties. For example, the introduction of electron-donating or electron-withdrawing groups could be used to fine-tune the electronic properties of the ligand and the reactivity of its metal complexes. Similarly, the attachment of chiral auxiliaries could lead to the development of asymmetric catalysts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O4 B097905 N,N'-bis(2-hydroxyphenyl)ethanediamide CAS No. 19532-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(2-hydroxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-11-7-3-1-5-9(11)15-13(19)14(20)16-10-6-2-4-8-12(10)18/h1-8,17-18H,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLVOJWBZJWSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348633
Record name N,N'-bis(2-hydroxyphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19532-73-1
Record name N,N'-bis(2-hydroxyphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Bis 2 Hydroxyphenyl Ethanediamide and Its Structural Analogues

Traditional Synthetic Routes: Amide Bond Formation via Condensation Reactions

The most conventional and widely employed method for synthesizing N,N'-bis(2-hydroxyphenyl)ethanediamide and its analogues is the direct condensation reaction between an amine and a derivative of oxalic acid. nih.govresearchgate.net This approach forms the robust amide linkages of the ethanediamide core.

The reaction typically involves the stoichiometric combination of two equivalents of an amine with one equivalent of an acylating agent derived from oxalic acid. The most common reactants for this purpose are diethyl oxalate (B1200264) or oxalyl chloride. The synthesis of the target compound, this compound, is achieved by reacting two equivalents of 2-aminophenol (B121084) with one of these oxalic acid derivatives.

A parallel example found in the literature is the synthesis of N,N'-bis[tris-(hydroxymethyl)-methyl]-oxamide, where tris-(hydroxymethyl)-aminomethane is reacted with diethyl oxalate. researchgate.netscielo.br This reaction underscores the general applicability of this condensation method for creating symmetrical ethanediamides from primary amines. The fundamental principle involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the oxalate, leading to the displacement of a leaving group (ethanol from diethyl oxalate or chloride from oxalyl chloride) and the formation of the amide bond.

Table 1: Reactants and Conditions for Traditional Ethanediamide Synthesis
Amine ComponentOxalic Acid DerivativeTypical ConditionsProduct
2-AminophenolDiethyl OxalateReflux in a suitable solvent (e.g., ethanol)This compound
2-AminophenolOxalyl ChlorideIn the presence of a base (e.g., pyridine, triethylamine) in an inert solvent (e.g., DCM, THF) at low temperatureThis compound
Tris-(hydroxymethyl)-aminomethaneDiethyl OxalatePublished route involves heating the reactantsN,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ethanediamide researchgate.netscielo.br
AnilineOxalyl ChlorideBase-mediated condensationOxanilide (N,N'-diphenylethanediamide)

Green Chemistry Approaches in Diamide (B1670390) Synthesis

While traditional methods are effective, they often rely on stoichiometric reagents and volatile organic solvents. Modern synthetic chemistry is increasingly focused on "green" alternatives that minimize waste, reduce energy consumption, and utilize more environmentally benign materials. In the context of diamide synthesis, these approaches include catalytic methods, solvent-free reactions, and the use of alternative energy sources like microwave irradiation.

One green strategy involves the use of solid acid catalysts, such as natural kaolinite, to mediate condensation reactions, as has been demonstrated in the synthesis of 4,4'-methylenedianiline, a diamine precursor. nih.gov Such clay-based catalysts can facilitate reactions under milder conditions, often with improved yields and easier product work-up. While not directly reported for this compound, the application of heterogeneous catalysts to the condensation of 2-aminophenol and a suitable oxalic acid derivative represents a promising avenue for a greener synthesis. Other green approaches in amide bond formation focus on developing novel ligation reactions that avoid the use of superstoichiometric activating agents. nih.gov

Derivatization Strategies and Functional Group Modifications of the Ethanediamide Core and Phenolic Moieties

The structure of this compound offers several sites for functional group modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the phenolic hydroxyl groups, the aromatic rings, or the N-H protons of the amide core.

Phenolic Hydroxyl Group: The acidic protons of the two hydroxyl groups can be readily removed by a base, and the resulting phenoxide can act as a nucleophile. This allows for O-alkylation or O-acylation reactions. For instance, reaction with alkyl halides (e.g., allyl bromide) can introduce allyl ethers. researchgate.net This modification can alter the solubility, electronic properties, and metal-coordinating ability of the molecule.

Aromatic Ring: The phenyl rings are susceptible to electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group. Therefore, reactions such as halogenation (bromination, chlorination) can be used to introduce substituents onto the aromatic rings, as demonstrated in the synthesis of N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and its chloro-analogue. researchgate.net

Amide N-H Group: The amide protons can also be deprotonated under strongly basic conditions, although this is less common than modification of the phenolic hydroxyls. The resulting anion could be functionalized, though this may require careful selection of protecting groups for the more acidic phenolic protons.

Table 2: Examples of Derivatization Strategies
Reaction SiteType of ModificationReagent/ConditionResulting Functional GroupReference/Analogy
Phenolic -OHAlkylationAllyl bromide, Base-O-CH₂CH=CH₂ researchgate.net
Aromatic RingBrominationN-Bromosuccinimide (NBS) or Br₂-Br substituent on the ring researchgate.net
Aromatic RingChlorinationN-Chlorosuccinimide (NCS) or Cl₂-Cl substituent on the ring researchgate.net
Phenolic -OHAcylationAcetyl chloride, Base-O-C(O)CH₃ (Ester)General Reaction

Enantioselective Synthesis and Chiral Induction in Related Vicinal Diamine/Diamide Systems

While this compound is an achiral molecule, the vicinal (1,2-) diamide motif is a cornerstone of asymmetric synthesis. nih.gov Chiral vicinal diamines and their diamide derivatives are crucial as chiral ligands for metal-catalyzed reactions, as chiral auxiliaries, and as key structural units in pharmaceuticals. nih.govsigmaaldrich.com Consequently, a vast body of research is dedicated to their enantioselective synthesis.

These methods typically focus on creating the chiral carbon backbone of the vicinal diamine, which can then be acylated to form the corresponding diamide. Key strategies include:

Catalytic Asymmetric Hydroamidation: This approach involves the addition of an N-H bond across an alkene. For example, a Nickel-Hydride/BOX (bis(oxazoline)) catalytic system has been used for the enantioselective hydroamidation of alkenyl amides with dioxazolones to produce enantioenriched vicinal diamines and β-amino amides with high enantioselectivities (up to 99% ee). rsc.orgbohrium.com

Catalytic Reductive Coupling: These methods form the central C-C bond by coupling two imine-containing precursors. Copper-catalyzed reductive couplings of 2-azadienes with imines have been shown to be a highly efficient and stereoselective route to anti-1,2-diamines. nih.gov Similarly, a chiral diboron-templated asymmetric homocoupling of imines has been developed, which proceeds through a diboron-participated nih.govnih.gov-sigmatropic rearrangement to yield a library of chiral vicinal diamines. rsc.org

Other Asymmetric Transformations: A variety of other methods exist, including the nucleophilic addition of hydrazones to N-Boc imines catalyzed by a chiral phosphoric acid, researchgate.net and the stereoselective Cu-catalyzed reductive coupling of imines with chiral allenamides. acs.org These strategies provide access to valuable 1,2-diamino synthons as single stereoisomers. acs.org

Table 3: Selected Methods for Enantioselective Synthesis of Vicinal Diamine Systems
MethodCatalyst/Reagent SystemSubstratesKey FeaturesReported SelectivityReference
Enantioselective HydroamidationNiH/BOX (bis(oxazoline))Alkenyl amides, DioxazolonesDirect formation of chiral vicinal diamines.Up to 99% ee rsc.orgbohrium.com
Reductive Coupling(Ph-BPE)Cu–H2-Azadienes, Aldimines/KetiminesForms anti-1,2-diamines with high diastereoselectivity.>95:5 er nih.gov
Asymmetric HomocouplingChiral Diboron TemplateIminesProceeds via nih.govnih.gov-sigmatropic rearrangement.High enantio- and diastereoselectivity rsc.org
Nucleophilic AdditionChiral Phosphoric AcidN-monosubstituted hydrazones, N-Boc iminesProduces differentially protected vicinal diamines.High chemo-, diastereo-, and enantioselectivity researchgate.net

Coordination Chemistry of N,n Bis 2 Hydroxyphenyl Ethanediamide and Its Metal Complexes

Ligand Design Principles: Denticity, Chelation, and Conformational Flexibility of the Ethanediamide Ligand

The coordinating ability of N,N'-bis(2-hydroxyphenyl)ethanediamide is rooted in its molecular architecture. The ligand is designed with multiple donor atoms strategically positioned to form stable chelate rings upon binding to a metal ion.

Denticity and Chelation: this compound is a potentially tetradentate ligand, featuring four donor atoms that can coordinate with a metal center: two nitrogen atoms from the amide groups and two oxygen atoms from the phenolic hydroxyl groups. nih.gov The arrangement of these donor sites allows the ligand to act as a chelating agent, wrapping around a metal ion to form multiple stable five- or six-membered rings. This process, known as chelation, significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The coordination typically occurs through the deprotonated phenolate (B1203915) oxygen atoms and the amide nitrogen atoms. nih.gov

Complexation Equilibria and Stoichiometry with Transition Metal Ions (e.g., Fe(III), Cu(II), Zn(II), Mn(II), Ni(II))

This compound and its analogues readily form complexes with a variety of transition metal ions. The stoichiometry of these complexes can vary, most commonly forming mononuclear complexes with a 1:1 or 1:2 metal-to-ligand ratio (ML or ML₂), but dinuclear (M₂L) species are also possible. nih.govmdpi.com

The specific stoichiometry depends on factors such as the size and charge of the metal ion, the reaction conditions (pH, solvent), and the concentration of reactants. For instance, with divalent transition metals like Cu(II), Ni(II), Co(II), and Zn(II), Schiff base ligands with similar N₂O₂ donor sets have been shown to form stable complexes. experimentjournal.com Analogous ligands, such as N,N'-bis(salicylidene)-1,2-phenylenediamine (salophene), have been used to chelate Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II) ions. nih.gov

Complexes with different stoichiometries have been reported for related ligands. For example, with a redox-active bis(o-aminophenol) ligand, M₂L, ML, and ML₂ stoichiometries have been observed. mdpi.com The formation of these different species is governed by complexation equilibria in solution.

Metal IonPotential Stoichiometry (Metal:Ligand)Coordination Geometry (Predicted)
Fe(III)1:1, 1:2Octahedral
Cu(II)1:1, 1:2Square Planar, Distorted Octahedral
Zn(II)1:1, 1:2Tetrahedral, Octahedral
Mn(II)1:1, 1:2Octahedral
Ni(II)1:1, 1:2Square Planar, Octahedral

This table is based on the typical behavior of N₂O₂ donor ligands with the specified transition metals.

Studies on related iron chelators highlight a strong affinity for Fe(III), suggesting this compound would also be an effective ligand for this ion. rsc.orgnih.gov The cytotoxicity of salophene complexes was found to be highly dependent on the central metal ion, with iron complexes showing significant activity compared to manganese analogues. nih.gov

Thermodynamic and Kinetic Aspects of Metal-Ligand Interactions and Complex Stability

The stability of metal complexes is described by both thermodynamic and kinetic parameters. Thermodynamic stability refers to the position of the equilibrium between the free ligand and metal ion and the metal-ligand complex, quantified by the formation constant (K). Kinetic stability, or inertness, refers to the rate at which the complex undergoes substitution or dissociation reactions. mdpi.com

Thermodynamic Stability: The chelate effect, arising from the formation of multiple rings, imparts high thermodynamic stability to the metal complexes of this compound. For the related ligand N,N′-bis(2-hydroxyphenyl)ethylenediamine-N,N′-diacetic acid (H₄hedda), the formation constant for its 1:1 complex with Fe(III) is exceptionally high (log KFeL = 40.1), indicating a very strong binding affinity. rsc.org High formation constants are also expected for complexes of this compound with other transition metals, particularly Cu(II). The relative stability of complexes with divalent metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Kinetic Aspects: The rate of complex formation is also a critical factor. Studies on the complexation of a similar ligand, N,N'-Bis(2-hydroxy-1,2-diphenylethanone)ethylenediamine, with Fe(III) and Cu(II) showed that the rate of formation increased with temperature, indicating a positive activation energy for the reaction. civilica.com Generally, Pd(II) and Pt(II) complexes exhibit similar thermodynamic properties, but Pd(II) complexes are about five orders of magnitude more reactive (less kinetically inert) than their platinum counterparts. researchgate.net The kinetic inertness of Al(III) complexes is often high due to slow ligand exchange reactions. mdpi.com

Protonation Behavior and Acid-Base Properties of the this compound Ligand

The coordination capability of this compound is highly dependent on pH due to the presence of acidic phenolic hydroxyl groups and basic amide groups. The protonation and deprotonation of these functional groups dictate the availability of the donor atoms for metal binding.

The ligand possesses multiple protonation states. nih.govmdpi.com The phenolic hydroxyl groups are weakly acidic and must be deprotonated to form the more strongly coordinating phenolate anions. This deprotonation is pH-dependent, and complexation with metal ions is therefore favored in neutral to basic conditions. The protonation constants (pKₐ values) quantify the acidity of these groups.

For example, the related hexadentate ligand all-cis-N¹,N²-bis(2,4,6-trihydroxy-3,5-diaminocyclohexyl)ethane-1,2-diamine (Lᵉ) has six pKₐ values ranging from 2.99 to 9.07, corresponding to the deprotonation of its various ammonium (B1175870) and hydroxyl groups. nih.gov For chelating agents like EDDHA, protonation constants have been determined using potentiometric and spectrophotometric methods to understand their behavior in solution. nih.gov The coordination process often involves the displacement of protons from the ligand, as shown in the general equilibrium below:

Mⁿ⁺ + H₂L²⁻ ⇌ MLⁿ⁻² + 2H⁺

This equilibrium highlights the competition between the metal ion and protons for the ligand's coordination sites.

Stereochemical Aspects and Isomerism in Metal Chelates

The formation of metal chelates with this compound can lead to various forms of isomerism, particularly when forming octahedral complexes with a 1:2 metal-to-ligand ratio (ML₂).

When a symmetrical bidentate ligand coordinates to an octahedral center, geometric isomers (cis and trans) can arise. In an M(L-L)₂X₂ complex, the two monodentate ligands (X) can be adjacent (cis) or opposite (trans). For an M(L-L)₃ complex, or in this case an ML₂ complex where the ligand is tetradentate, the stereochemistry is more complex.

If the tetradentate ligand is flexible enough, it can wrap around the metal ion in different ways. For an octahedral complex of the type [M(L)], where L is a tetradentate ligand, different topological arrangements of the donor atoms are possible. Furthermore, the coordination of two bidentate or one tetradentate ligand can create chiral structures, leading to the possibility of optical isomers (enantiomers). For example, a cis-octahedral complex is chiral and can exist as a pair of enantiomers (Δ and Λ). uci.edu The specific isomers that form can be influenced by both thermodynamic and kinetic factors during the complexation reaction. researchgate.net

Formation of Mono- and Bi-metallic Coordination Compounds

While this compound is well-suited to form mononuclear complexes by chelating a single metal ion, its structure also allows for the potential formation of binuclear (or bimetallic) complexes. nih.gov

Mononuclear Complexes: In a mononuclear complex, a single ligand coordinates to one metal center, for example, in a 1:1 (ML) or 1:2 (ML₂) stoichiometry. mdpi.com This is the most common coordination mode, where the ligand acts as a classic chelator.

Binuclear Complexes: A binuclear complex involves two metal centers bridged by one or more ligands. This compound could potentially bridge two metal ions if the donor atoms from each half of the ligand coordinate to different metal centers. This would require the ligand to adopt a more extended conformation. The formation of mononuclear versus binuclear species often represents a competition between chelation (favoring mononuclear complexes) and binucleation. nih.gov The outcome depends on the flexibility of the ligand, the coordination preferences of the metal ion, and the stoichiometry of the reaction. For some systems, dinuclear complexes can be isolated when two equivalents of a metal salt are used in the reaction. rsc.org

Computational and Theoretical Insights into N,n Bis 2 Hydroxyphenyl Ethanediamide Chemistry

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized geometry and electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles for N,N'-bis(2-hydroxyphenyl)ethanediamide.

These calculations typically begin by proposing an initial structure, which is then computationally relaxed to its lowest energy state, or ground-state geometry. For this compound, this would involve determining the planarity of the central ethanediamide linker and the orientation of the two hydroxyphenyl rings relative to it. Intramolecular hydrogen bonding, a likely feature between the hydroxyl protons and the nearby amide oxygen atoms, would also be precisely modeled.

DFT provides insights into the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This information is crucial for understanding the molecule's stability and fundamental characteristics. While specific DFT studies detailing these parameters for this compound are not prevalent in the surveyed literature, calculations on structurally similar compounds, such as N,N′-bis(pyridin-4-ylmethyl)ethanediamide, have been used to successfully predict their conformations. iucr.orgnih.gov For instance, such studies often reveal an anti-periplanar conformation of the central amide groups, which may also be the case for the title compound. iucr.org

Table 1: Representative Geometric Parameters Obtainable from DFT Calculations (Note: The following data are illustrative of typical DFT output and are not from specific literature on this compound.)

ParameterDescriptionTypical Calculated Value
C-C (amide linker)Bond length of the central carbon-carbon single bond.~1.54 Å
C=O (amide)Bond length of the carbonyl double bond.~1.23 Å
N-C (amide)Bond length of the nitrogen-carbonyl carbon bond.~1.35 Å
O-C-C-N (dihedral)Dihedral angle defining the twist of the amide plane.~180° (anti-periplanar)

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysical Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. scirp.orgresearchgate.net This method is essential for understanding a compound's response to light, including its absorption and emission properties. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound.

Key outputs from a TD-DFT calculation include the excitation energies, the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which indicate the intensity of each electronic transition. scirp.org These calculations help identify the nature of the transitions, such as n→π* or π→π*, by analyzing which molecular orbitals are involved. For this compound, transitions would likely involve the π systems of the phenyl rings and the non-bonding (n) electrons on the oxygen and nitrogen atoms. This knowledge is fundamental for designing molecules with specific photophysical properties, for applications in areas like organic electronics or fluorescence sensing.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netresearchgate.netajchem-a.comscribd.com The energy and spatial distribution of these orbitals are critical indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl rings, while the LUMO may be distributed over the electron-deficient ethanediamide core. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key descriptor of chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.gov From the HOMO and LUMO energies, various reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior.

Table 2: Key Reactivity Descriptors from FMO Analysis (Note: These descriptors are derived from HOMO and LUMO energies and provide theoretical predictions of reactivity.)

DescriptorFormulaChemical Significance
Energy Gap (ΔE)ELUMO – EHOMOIndicates chemical reactivity and stability.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons.
Chemical Hardness (η)(ELUMO – EHOMO) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω)μ2 / 2ηQuantifies the global electrophilic nature of a molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks.

The MEP map is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), susceptible to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions.

For this compound, an MEP map would likely show strong negative potential (red) around the carbonyl and hydroxyl oxygen atoms, identifying them as primary sites for hydrogen bond acceptance. nih.govnih.gov Conversely, the hydroxyl and amide protons would exhibit positive potential (blue), marking them as hydrogen bond donor sites. nih.govnih.gov This analysis is crucial for understanding its crystal packing and interactions with biological targets.

Natural Bond Orbital (NBO) Analysis and Understanding of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netnih.govresearchgate.netaiu.edu It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive, localized framework of chemical bonds and lone pairs, closely resembling Lewis structures.

The key strength of NBO analysis is its ability to quantify intramolecular charge transfer and delocalization effects, often referred to as hyperconjugation. It calculates the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. For this compound, NBO analysis could quantify the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals (σ* or π*) of adjacent bonds. These interactions are fundamental to the molecule's conformational stability and electronic properties. Studies on similar molecules have used NBO to confirm the weakness of certain sigma bonds due to such delocalization effects. nih.govresearchgate.net

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that govern a molecule's crystal packing. nih.govnih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to highlight different types of close contacts with neighboring molecules.

Table 3: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis (Note: The percentages are illustrative and based on analyses of similar organic molecules.)

Interaction TypeDescriptionTypical Contribution (%)
H···HContacts between hydrogen atoms.30 - 50%
O···H / H···OHydrogen bonding and other oxygen-hydrogen contacts.20 - 40%
C···H / H···CContacts involving carbon and hydrogen atoms.10 - 20%
C···Cπ-π stacking interactions.2 - 10%

Molecular Dynamics Simulations and Conformation Analysis in Solution and Solid States

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics in different environments, such as in solution or the solid state. nih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing researchers to observe how this compound moves, vibrates, and changes its shape.

In the context of this compound, MD simulations could be used to explore its conformational landscape. This would reveal the most stable conformations in a given solvent and the energy barriers between them. For instance, simulations could track the rotation around the C-C and C-N single bonds to understand the flexibility of the molecule. This information is particularly valuable for predicting how the molecule might adapt its shape to bind to a receptor or participate in self-assembly processes. While specific MD studies on the conformational analysis of isolated this compound are not readily found, the technique has been applied to the broader class of bis(hydroxyphenyl)arenes to understand their binding modes with biological macromolecules. nih.gov

Catalytic Applications of N,n Bis 2 Hydroxyphenyl Ethanediamide Based Metal Complexes

Role of N,N'-bis(2-hydroxyphenyl)ethanediamide Ligands in the Design of Heterogeneous and Homogeneous Catalysts

The this compound ligand is a highly adaptable platform for the design of both homogeneous and heterogeneous catalysts. Its tetradentate nature, involving two amido nitrogen and two phenolate (B1203915) oxygen donors, allows for the formation of stable complexes with a variety of transition metals. The redox-active nature of the ligand, often referred to as "non-innocent," is a key feature in its catalytic prowess. This means the ligand can actively participate in redox processes during a catalytic cycle, acting as an electron reservoir. mdpi.comnih.gov This ability to store and release electrons facilitates bond-breaking and bond-forming steps at the metal center, which is fundamental to many catalytic reactions. mdpi.com

In homogeneous catalysis , metal complexes of this compound and its analogues are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active species. mdpi.com For instance, copper and zinc complexes with a substituted version of this ligand, N,N′-bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-phenylenediamine, have been effectively used in the homogeneous oxidation of primary alcohols. mdpi.com The flexibility of the ligand's coordination mode, which can change based on its oxidation state, allows for the stabilization of different metal oxidation states throughout the catalytic cycle. nih.gov In its reduced form, the sp3-hybridized nitrogen donors create a more flexible chelate structure, while in the oxidized form, the sp2-hybridized nitrogens lead to a more planar and rigid ligand framework. nih.gov

For heterogeneous catalysis , these complexes can be immobilized on solid supports, which offers the significant advantages of easy catalyst separation and recyclability. The design of such catalysts involves anchoring the this compound metal complex onto materials like polymers, silica, or metal-organic frameworks (MOFs). This approach combines the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems. For example, manganese(II) complexes with related tetradentate Schiff bases have been supported on cation exchange resins to create stable and recyclable catalysts for the decomposition of hydrogen peroxide. researchgate.net

Oxidation Reactions Catalyzed by this compound Metal Complexes (e.g., Epoxidation of Olefins, Decomposition of H2O2)

Metal complexes derived from this compound and its analogues have demonstrated significant catalytic activity in various oxidation reactions, including the epoxidation of olefins and the decomposition of hydrogen peroxide.

Epoxidation of Olefins: The epoxidation of olefins is a crucial transformation in organic synthesis, and manganese complexes with ligands structurally similar to this compound have been shown to be effective catalysts for this reaction. nih.gov A study on manganese(III) complexes with bisphenolate ligands demonstrated that the electronic properties of the ligand, influenced by substituents on the phenolate rings, can tune the Lewis acidity of the metal center. nih.gov This, in turn, affects the catalytic activity and selectivity of the epoxidation process. The addition of an axial ligand, such as N-methylimidazole, can further enhance the epoxide yield. nih.gov These catalysts have shown good chemoselectivity for the epoxidation of substrates like cyclohexene (B86901) and styrene. nih.gov The proposed mechanism often involves the formation of a high-valent metal-oxo species as the active oxidant.

Decomposition of H2O2: The catalytic decomposition of hydrogen peroxide into water and oxygen is an environmentally important reaction. Manganese complexes are well-known for their ability to catalyze this process, mimicking the function of the catalase enzyme. Studies on manganese(II) complexes with related Schiff base ligands, such as salen and its derivatives, have provided insights into the kinetics and mechanism of H2O2 decomposition. researchgate.net The reaction is often first-order with respect to the hydrogen peroxide concentration. researchgate.net The catalytic cycle is believed to involve the oxidation of the Mn(II) complex to a higher oxidation state by H2O2, followed by the release of oxygen and regeneration of the Mn(II) catalyst. The stability and recyclability of these catalysts can be enhanced by supporting them on solid materials. researchgate.net

Below is a table summarizing the catalytic performance of related manganese complexes in oxidation reactions.

Catalyst/Ligand FamilySubstrateOxidantMajor ProductKey Findings
[Mn(L)Cl] where H2L = bis(2-hydroxy-benzyl)-1,4-diazepane analoguesCyclohexene, StyrenePhIOEpoxidesLewis acidity of Mn(III) center influences epoxide yield and selectivity. nih.gov
Mn(II)-bis-salicylaldimine complexes on cation exchange resinHydrogen Peroxide-Oxygen, WaterSupported catalysts are effective and recyclable for H2O2 decomposition. researchgate.net

Asymmetric Catalysis with Chiral this compound Analogues

The development of chiral catalysts for asymmetric synthesis is a major goal in modern chemistry. Chiral analogues of this compound have been successfully employed in asymmetric catalysis, particularly when complexed with rare-earth metals. nih.gov By incorporating chiral moieties into the ligand backbone, for example, by deriving them from amino acids, it is possible to create a chiral coordination environment around the metal center. nih.gov

These chiral catalysts can induce stereocontrol in a variety of reactions, leading to the preferential formation of one enantiomer of the product. The conformational flexibility of the amide-based ligands, combined with the coordinating properties of the metal, allows for fine-tuning of the catalyst's structure to achieve high enantioselectivity. nih.gov The cooperative effects of hydrogen bonding within the ligand framework and metal coordination can lead to remarkable substrate specificity. nih.gov Furthermore, the development of heterobimetallic systems, where two different metals are incorporated, has expanded the scope of these catalysts and, in some cases, allowed for a switch in their catalytic function. nih.gov

Mechanistic Studies of Catalytic Cycles and Active Species Identification

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing more efficient catalysts. For reactions catalyzed by this compound-based metal complexes, mechanistic studies often focus on identifying the active species and elucidating the elementary steps of the catalytic cycle.

In many oxidation reactions, a high-valent metal-oxo or metal-peroxo species is proposed as the key reactive intermediate. For instance, in the epoxidation of olefins catalyzed by manganese complexes, the reaction is believed to proceed through the formation of a Mn(V)=O species. The identification of such transient species can be achieved through a combination of spectroscopic techniques, such as UV-vis and EPR spectroscopy, and theoretical calculations. Time-dependent density functional theory (TD-DFT) has been used to help assign electronic absorption bands and understand the coordination geometry of the catalyst in solution. nih.gov

Recent studies on related systems have also highlighted the "chemically non-innocent" role of the ligand, where it actively participates in the reaction mechanism beyond simply coordinating to the metal. rsc.org For example, in a lanthanide-catalyzed hydroboration reaction, the amido ligand was found to directly participate in the hydroboration of the carbonyl substrate. rsc.org This suggests that in catalysis with this compound complexes, the ligand itself may be involved in substrate activation or proton transfer steps.

The study of reaction kinetics provides valuable information about the rate-determining step and the dependence of the reaction rate on the concentrations of reactants and catalyst. For the decomposition of H2O2 by manganese complexes, kinetic studies have helped to propose reaction mechanisms that are consistent with the observed rate laws. researchgate.net

Catalyst Stability, Activity, and Recyclability Considerations

For practical applications, the stability, activity, and recyclability of a catalyst are of utmost importance. While homogeneous catalysts based on this compound complexes often exhibit high activity, their separation from the reaction products can be challenging. mdpi.com To address this, significant research has been directed towards the development of heterogeneous catalysts by immobilizing these complexes on solid supports.

The choice of support material can greatly influence the catalyst's stability and performance. For example, supporting cobalt nanoparticles on magnesium oxide has yielded a highly active and reusable catalyst for olefin epoxidation. researchgate.net Similarly, metal-organic frameworks (MOFs) have been used as supports, offering a high surface area and tunable porosity. A Fe(III)-based MOF has been shown to be an efficient and persistent nanocatalyst for the decomposition of hydrogen peroxide, demonstrating high recyclability without significant loss of activity over multiple cycles. rsc.org

The stability of the catalyst is also dependent on the robustness of the metal-ligand bond and the resistance of the ligand to degradation under the reaction conditions. For oxidation reactions involving strong oxidants like hydrogen peroxide, the ligand itself can be susceptible to oxidative degradation, which can lead to catalyst deactivation. researchgate.net Therefore, the design of more robust ligands and the optimization of reaction conditions are crucial for enhancing the long-term stability and recyclability of these catalytic systems.

Supramolecular Chemistry and Materials Science Applications of N,n Bis 2 Hydroxyphenyl Ethanediamide

Host-Guest Recognition and Molecular Sensing using N,N'-bis(2-hydroxyphenyl)ethanediamide Derivatives

Derivatives of this compound are promising candidates for host-guest recognition and molecular sensing due to their specific structural features. The core structure contains multiple hydrogen-bonding sites—namely the amide (N-H) protons and carbonyl (C=O) oxygens, as well as the phenolic (O-H) groups. These sites can engage in directional and cooperative non-covalent interactions, allowing them to selectively bind to complementary guest molecules.

The bis(2-hydroxyphenyl)amide framework provides a well-defined cavity-like structure. By modifying the peripheral positions of the phenyl rings, it is possible to tune the size, shape, and electronic properties of this cavity, thereby tailoring the host's selectivity for specific guests. For instance, the introduction of bulky or flexible side chains can alter the steric environment, while adding electron-donating or electron-withdrawing groups can modulate the strength of the hydrogen bonds.

Research on structurally related bis(hydroxyphenyl)diamides has demonstrated solvent-dependent self-discrimination, where molecules can selectively aggregate with their own kind from a complex mixture. nih.gov This specific aggregation is driven by the hydrogen-bonding network of the bis(2-hydroxyphenyl)diamide framework, highlighting its intrinsic molecular recognition capabilities. nih.gov This principle can be extended to the recognition of external guest molecules. When a suitable guest is introduced, the host-guest interactions can compete with or enhance the self-assembly process, leading to a detectable signal. This signal can manifest as a change in solubility, a variation in spectroscopic output (e.g., fluorescence or UV-Vis absorption), or an electrochemical response, forming the basis for a molecular sensor.

Self-Assembly Processes and Formation of Supramolecular Architectures (e.g., hydrogen-bonded networks, supramolecular tapes, nanotubes)

The this compound molecule is an excellent building block for the construction of complex supramolecular architectures through self-assembly. This ability is primarily governed by the strong and directional hydrogen bonds facilitated by its amide and hydroxyl functional groups.

The amide groups (–CONH–) are particularly effective in forming robust intermolecular connections. The amide proton (N–H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This donor-acceptor pattern frequently leads to the formation of one-dimensional chains or tapes. In many crystal structures of related ethanediamide and bis-amide compounds, molecules are linked via N–H···O=C hydrogen bonds, creating extended, tape-like motifs. nih.govresearchgate.net These interactions can form centrosymmetric ten-membered rings, known as {⋯HNC2O}2 synthons, which are a recurring and stable feature in the self-assembly of such molecules. nih.gov

In addition to the primary amide-amide interactions, the hydroxyl (–OH) groups on the phenyl rings introduce further possibilities for hydrogen bonding. These groups can form O–H···O bonds with the carbonyl or hydroxyl groups of adjacent molecules, or even O–H···N bonds if suitable acceptor sites are present. This secondary network of interactions helps to organize the primary supramolecular tapes into more complex two-dimensional sheets or three-dimensional networks. nih.gov The interplay between different types of hydrogen bonds (e.g., N-H···O=C, N-H···OH, O-H···O=C, and O-H···OH) can lead to intricate, folded sheet-like assemblies. nih.gov

Ionophore Development for Selective Metal Ion Recognition and Sensing (e.g., Fe(III), Zn(II), alkaline earth metal ions)

This compound and its derivatives are highly suitable for use as ionophores due to the presence of a well-defined N2O2 coordination site. The two phenolic hydroxyl groups and the two amide oxygen atoms can act as a tetradentate chelater, creating a stable binding pocket for various metal ions. Upon deprotonation of the phenolic groups, the two phenoxide oxygens and the two amide oxygens form a dianionic ligand that can bind strongly to positively charged metal cations.

The geometry of this N2O2 donor set is particularly effective for coordinating with transition metal ions like iron(III) and zinc(II), as well as other divalent ions. The size of the binding cavity and the flexibility of the ethanediamide linker can be tuned to achieve selectivity for specific metal ions. For example, research on related N-alkyl-bis-o-aminobenzamides has shown high sensitivity and selectivity for Cu(II) ions, even in the presence of other competing metals. nih.gov Similarly, Schiff-base derivatives incorporating dihydroxyphenyl moieties have been explored for the selective detection of Zn(II) ions. researchgate.net

The binding of a metal ion to the ionophore typically results in a measurable change in its physical properties. This can include a distinct color change, which is common for phenolic compounds upon complexation, or a shift in its UV-Visible absorption or fluorescence spectrum. These changes form the basis for colorimetric or fluorescent sensors. The stability of the resulting metal complex is a key factor in the ionophore's effectiveness. The chelate effect, arising from the multidentate nature of the ligand, contributes to the formation of highly stable complexes, enabling the detection of metal ions at very low concentrations.

Application in Separation Science: Solvent Extraction and Chromatographic Techniques

The strong chelating ability of this compound makes it and its derivatives valuable as extractants in separation science, particularly for solvent extraction of metal ions. Solvent extraction is a widely used method for purifying and separating metals, where a ligand selectively binds to a target metal ion in an aqueous phase and transfers it to an immiscible organic phase. researchgate.net

Derivatives of this compound can act as effective extractants for a range of metal ions. For instance, N,N'-bis(2-hydroxyphenylmethyl)-N,N'-bis(2-pyridylmethyl)-1,2-ethanediamine has been studied for the extraction of divalent first-row transition metals like copper, nickel, and zinc. nih.gov In such systems, the ligand deprotonates to form a neutral chelate complex with the metal ion, which is then readily extracted into an organic solvent like chloroform. nih.gov The efficiency and selectivity of the extraction depend on factors such as the pH of the aqueous phase (which controls the deprotonation of the ligand), the nature of the organic solvent, and the specific structure of the ligand.

The selectivity of these ligands does not always follow the typical Irving-Williams series due to the specific "cavity size" and structural rigidity imposed by the ligand's framework. nih.gov This unique selectivity can be exploited for separating specific metals from complex mixtures. For example, N,N'-bis(salicylidene)ethylenediamine (Salen), a structurally similar Schiff-base ligand, has proven to be a highly effective extractant for recovering noble metal ions such as Pd(II), Ag(I), Pt(II), and Au(III) from aqueous solutions, achieving removal rates of over 94%. mdpi.com

Beyond liquid-liquid extraction, these ligands have potential applications in chromatographic techniques. They can be immobilized onto solid supports to create affinity columns for the selective separation of metal ions. The strong and selective binding properties would allow for the retention of target ions on the column while other components pass through, enabling efficient purification and analysis.

Integration into Optical Sensor Platforms for Various Analytes (e.g., pH sensors, metal ion sensors)

The inherent properties of this compound make it an excellent candidate for integration into optical sensor platforms. The phenolic hydroxyl groups are pH-sensitive, and their deprotonation state, which changes with pH, alters the electronic structure of the molecule and, consequently, its optical properties. This change can be observed as a shift in the UV-Visible absorption spectrum or a change in fluorescence intensity, providing a direct optical readout for pH.

Furthermore, the N2O2 chelation site is ideal for detecting metal ions. The complexation of a metal ion rigidly holds the molecule in a specific conformation and perturbs its electronic energy levels. This event often leads to significant and visually perceptible color changes or distinct changes in the absorption or emission spectra. This behavior allows the molecule to function as the active component in a colorimetric or fluorescent sensor for specific metal ions. Research on similar structures, such as N,N′-bis(salicylidene)-1,2-phenylenediamine (salophen), has led to the development of selective electrodes for Al(III), demonstrating the utility of this core structure in sensor design. researchgate.net

To create a practical sensor, the molecule can be incorporated into various platforms:

Thin Films: The compound can be deposited as a thin film onto a substrate, such as glass or a polymer sheet. Exposure to the target analyte (e.g., a specific metal ion in a solution) would cause a color change on the film.

Polymer Membranes: It can be embedded within a polymer matrix, such as polyvinylchloride (PVC), to create a robust sensing membrane. researchgate.net This membrane can be placed at the tip of an optical fiber or on a planar waveguide for sensitive measurements.

Nanoparticle Functionalization: The molecule can be attached to the surface of nanoparticles (e.g., gold, silica, or quantum dots). The interaction with an analyte can induce nanoparticle aggregation or alter the electronic environment, leading to an amplified optical signal and enhanced sensitivity.

These platforms enable the detection of analytes in various media, including environmental water samples and biological fluids, with high sensitivity and selectivity. researchgate.netmdpi.com

Potential for Advanced Materials with Specific Optical or Electronic Functionalities

The molecular structure of this compound, featuring aromatic rings and an electron-rich amide system, provides a foundation for developing advanced materials with tailored optical and electronic properties. The extended π-conjugation across the molecule is a key feature that can be exploited in optoelectronic applications.

Through chemical modification and controlled self-assembly, materials based on this compound could exhibit properties useful for:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar nature of the core structure, combined with its potential for high thermal stability, makes it a candidate for use in OLEDs. By adding suitable functional groups, the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned. This tuning is critical for efficient charge injection and transport (as hole-transporting or electron-transporting materials) and for controlling the emission color. Studies on related organic compounds have shown that subtle changes, such as altering a single atom in the molecular backbone, can significantly impact electronic and optical properties for OLED applications. imist.ma

Nonlinear Optical (NLO) Materials: The presence of donor (hydroxyl) and acceptor (carbonyl) groups within a conjugated system suggests potential for NLO activity. When molecules self-assemble into a non-centrosymmetric arrangement, the resulting bulk material can exhibit second-order NLO properties, which are useful for applications like frequency doubling in lasers.

Semiconductors: Supramolecular self-assembly into ordered structures, such as stacked columnar arrays or well-defined tapes, can facilitate intermolecular charge transport. If the orbital overlap between adjacent molecules is sufficient, these materials could function as organic semiconductors for use in field-effect transistors or photovoltaic devices.

The development of these advanced materials relies on understanding the relationship between molecular structure, supramolecular organization, and the resulting electronic and photophysical properties. mdpi.comresearchgate.net

Biological Interactions of N,n Bis 2 Hydroxyphenyl Ethanediamide and Its Complexes Excluding Clinical Data

DNA Binding Mechanisms and Intercalation Studies

Metal complexes derived from N,N'-bis(2-hydroxyphenyl)ethanediamide and structurally similar ligands have demonstrated the ability to bind to DNA through various non-covalent interactions. The primary mechanisms explored are intercalation and groove binding.

Intercalation involves the insertion of a planar molecule, or a part of it, between the base pairs of the DNA double helix. nih.gov This interaction is stabilized by π-π stacking between the aromatic system of the complex and the DNA nucleobases. mdpi.com Such binding typically causes significant structural changes to the DNA, such as lengthening and unwinding of the helix, which can interfere with DNA replication and transcription. nih.govmdpi.com Studies on metal complexes with planar aromatic ligands show that this mode of binding is a common and strong interaction. nih.gov

Another significant mode of interaction is groove binding, where the molecule fits into the minor or major grooves of the DNA helix. mdpi.comnih.gov This binding is often driven by hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA backbone. The specific geometry and size of the metal complex determine its preference for either the major or minor groove and the sequence it recognizes. nih.gov

The investigation of these binding events often employs spectroscopic techniques. For instance, absorption spectroscopy is a key method used to study the interactions between metal complexes and DNA. nih.gov An intercalative binding mode is typically characterized by hypochromism (a decrease in absorbance intensity) and bathochromism (a red shift in the wavelength of maximum absorbance), which results from the strong stacking interaction between the complex's chromophore and the DNA base pairs. nih.govresearchgate.net

Reactive Oxygen Species (ROS) Generation by this compound Metal Complexes

Certain metal complexes, particularly those with redox-active metals like iron, are capable of generating reactive oxygen species (ROS). ROS are a group of highly reactive molecules derived from oxygen, including the superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). nih.govnih.gov

Research on iron complexes of N,N'-bis(salicylidene)-1,2-phenylenediamine (salophene), a structurally related Schiff base ligand, has shown that they are capable of generating ROS. nih.gov This process is often linked to the metal center's ability to participate in redox cycling. For example, a metal complex can catalyze the transfer of electrons to molecular oxygen, leading to the formation of the superoxide anion. nih.gov This primary ROS can then be converted into other, more reactive species through subsequent reactions, contributing to a state of oxidative stress. nih.govnih.gov The generation of ROS by these complexes is a key aspect of their biological activity, as high levels of ROS can induce damage to cellular components, including lipids, proteins, and DNA. nih.gov

In Vitro Antimicrobial Activity against Pathogenic Microorganisms (e.g., Bacteria, Fungi)

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against various pathogenic bacteria. Specifically, halogenated derivatives have shown notable activity.

Studies on N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine demonstrated their effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Salmonella enterica) bacteria. nih.govnih.govresearchgate.net The antimicrobial potency was found to be highest against S. enterica. nih.gov In contrast, the parent Schiff base ligands sometimes show weak or no activity, suggesting that the chelation with metal ions or structural modifications can significantly enhance their antimicrobial effects. researchgate.net

Furthermore, the iron chelator N,N'-bis (2-hydroxybenzyl) ethylenediamine-N,N'-diacetic acid (HBED), a related compound, has been shown to inhibit the growth and biofilm formation of clinical strains of P. aeruginosa. mdpi.com This indicates that disrupting iron metabolism in bacteria is a viable antimicrobial strategy for this class of compounds.

In Vitro Antimicrobial Activity of Halogenated Derivatives
CompoundMicroorganismLC₅₀ (μM)Reference
N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamineSalmonella enterica11.6 nih.govnih.gov
Pseudomonas aeruginosa86 nih.govnih.gov
Staphylococcus aureus140 nih.govnih.gov
N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamideSalmonella enterica8.79 nih.govnih.gov
Pseudomonas aeruginosa138 nih.govnih.gov
Staphylococcus aureus287 nih.govnih.gov

Exploration of Antioxidant Properties and Radical Scavenging Mechanisms

The presence of phenolic hydroxyl (-OH) groups in the structure of this compound suggests inherent antioxidant potential. Phenolic compounds are well-known for their ability to act as radical scavengers, which they achieve primarily through the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals. scienceopen.com

The principal mechanism of radical scavenging by phenols involves the transfer of the hydrogen atom from the hydroxyl group to a radical, which stabilizes the radical and terminates the radical chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron across the aromatic ring, making the parent molecule an effective antioxidant. scienceopen.com

The antioxidant activity of such compounds is commonly evaluated using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this assay, the ability of the compound to donate a hydrogen atom and reduce the stable DPPH radical is measured spectrophotometrically. The efficiency of a phenolic compound as an antioxidant is influenced by the number and position of hydroxyl groups on the aromatic ring. scienceopen.com Metal complexation can also modulate this activity; for instance, some flavonoid-metal complexes have shown enhanced radical scavenging potential compared to the free ligand. nih.gov

Q & A

Q. What are the common synthetic routes for N,N'-bis(2-hydroxyphenyl)ethanediamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves a multi-step process starting with the condensation of 2-hydroxyphenylamine with oxalyl chloride or oxalic acid derivatives. Key steps include:

  • Amidation : Reacting 2-aminophenol with ethyl oxalyl chloride under inert conditions (e.g., N₂ atmosphere) in dichloromethane at 0–5°C .
  • Purification : Recrystallization from ethanol/water mixtures improves purity. Yield optimization requires strict control of stoichiometry (1:2 molar ratio for amine:oxalyl chloride) and pH (neutral to slightly acidic) .
  • Challenges : Competing side reactions (e.g., over-acylation) can occur at elevated temperatures, necessitating low-temperature conditions .

Q. How is the crystal structure of this compound determined, and what packing motifs are observed?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key findings include:

  • Space Group : Monoclinic P2₁/c (common for symmetrical diamides) with unit cell parameters a = 5.576 Å, b = 4.885 Å, c = 25.397 Å, and β = 90.58° .
  • Hydrogen Bonding : Intramolecular O–H···O and N–H···O bonds stabilize the planar conformation. Intermolecular π-π stacking (3.8–4.1 Å) between hydroxyphenyl groups drives 2D sheet formation .
  • Validation : SHELXL refinement (R₁ < 0.05) and Hirshfeld surface analysis confirm steric and electrostatic contributions to packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects:

  • Dynamic NMR : Variable-temperature ¹H NMR (VT-NMR) identifies tautomeric equilibria (e.g., enol-keto shifts) by observing coalescence temperatures .
  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/NMR spectra to validate conformers. For example, discrepancies in carbonyl stretching (1680–1700 cm⁻¹) may indicate protonation states .
  • SCXRD Validation : Use XRD to resolve ambiguous NOESY correlations (e.g., axial vs. equatorial substituents in flexible moieties) .

Q. What strategies optimize this compound as a ligand for transition-metal complexes?

Methodological Answer: The compound’s bidentate O,N-donor sites enable coordination to metals like Cu(II) or Zn(II):

  • pH-Dependent Binding : At pH > 7, deprotonation of hydroxyl groups enhances binding affinity (log K ~ 8.2 for Cu²⁺) .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize open conformations for metal chelation.
  • Spectroscopic Monitoring : UV-vis (d-d transitions) and EPR (for paramagnetic metals) confirm octahedral or square-planar geometries .

Q. How do non-covalent interactions in co-crystals of this compound influence material properties?

Methodological Answer: Co-crystallization with carboxylic acids (e.g., 2,2′-disulfanediyldibenzoic acid) introduces functional motifs:

  • Hydrogen-Bond Networks : Synthons like R₂²(8) amide-carboxylic acid motifs create 1D chains, enhancing thermal stability (Tₘ ↑ by 40–60°C) .
  • π-Stacking vs. H-Bonding : Competitive interactions are quantified via Hirshfeld surface analysis (e.g., % contribution: O···H = 25%, C···C = 18%) .
  • Applications : Tailored co-crystals exhibit improved solubility for bioavailability studies or photoluminescence for sensor design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.